Hetolin

Description

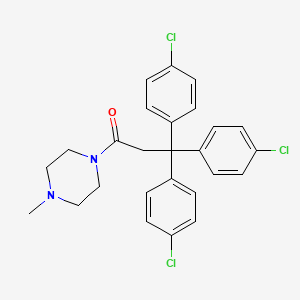

Hetolin (chemical name: 1-β,β,β-tris-(p-chloro-phenyl)-propionyl-4-methyl-piperazine hydrochloride) is a veterinary anthelmintic agent developed by Hoechst AG. It belongs to the piperazine derivative class and is primarily used to treat trematode infections in ruminants, including Fasciola hepatica (liver fluke), Dicrocoelium dendriticum (lancet fluke), and paramphistomes (rumen flukes) in cattle and sheep .

Properties

CAS No. |

2390-22-9 |

|---|---|

Molecular Formula |

C26H25Cl3N2O |

Molecular Weight |

487.8 g/mol |

IUPAC Name |

3,3,3-tris(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one |

InChI |

InChI=1S/C26H25Cl3N2O/c1-30-14-16-31(17-15-30)25(32)18-26(19-2-8-22(27)9-3-19,20-4-10-23(28)11-5-20)21-6-12-24(29)13-7-21/h2-13H,14-18H2,1H3 |

InChI Key |

SWDPECKACXBPCX-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Canonical SMILES |

CN1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Appearance |

Solid powder |

melting_point |

214.0 °C |

Other CAS No. |

2390-22-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hetolin |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Pharmacological Properties :

- Mechanism : Disrupts energy metabolism in flukes by uncoupling oxidative phosphorylation .

- Dosage :

- Efficacy: Achieves 100% efficacy against D.

- Safety : Contraindicated in lactating animals due to milk contamination risks for 30 days post-treatment .

Comparison with Similar Compounds

Chemical and Pharmacological Profiles

The following table summarizes key differences between Hetolin and structurally or functionally related flukicides:

Efficacy and Resistance Trends

- This compound : Demonstrates superior efficacy against D. dendriticum compared to older halogenated hydrocarbons like hexachloroparaxylene (100% vs. 60% in sheep) . Its unique piperazine structure minimizes resistance development in endemic regions .

- Niclofolan and Nitroxynil : While effective against F. hepatica, resistance has been reported due to overuse in cattle populations .

- Bithionol: Limited to specific regions due to side effects and variable efficacy against immature flukes .

Research Findings and Clinical Data

Clinical Trials

Resistance Monitoring

- No significant resistance to this compound has been documented, unlike nitroxynil and niclofolan, where resistance emerged within 5–10 years of widespread use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.